molecular formula C24H23N3O2S2 B2871472 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide CAS No. 1252916-26-9

2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

Cat. No.: B2871472
CAS No.: 1252916-26-9
M. Wt: 449.59
InChI Key: KBZROSNARCBFHM-UHFFFAOYSA-N
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Description

The compound “2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide” is a chemical compound with a complex structure . It is used in scientific research and has potential applications in drug development and organic synthesis due to its unique structure and properties.


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a thieno[3,2-d]pyrimidin-2-yl group attached to a dimethylphenyl group and a phenylacetamide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties that could be determined include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Dual Inhibitor Potential

This compound and its analogues have been evaluated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). A study identified compounds with significant inhibitory activities against both human TS and DHFR, highlighting the utility of the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold for developing potent dual inhibitors. This suggests its potential application in the development of new anticancer drugs (Gangjee, Qiu, Li, & Kisliuk, 2008).

Glutaminase Inhibition

Research has also explored derivatives of this compound for their role as inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer treatment. A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural features with the compound , found that certain analogs retained BPTES's potency and demonstrated improved drug-like properties. These findings support its application in designing more effective GLS inhibitors (Shukla et al., 2012).

Antibacterial and Antifungal Activities

The synthesis of new heterocyclic compounds containing a sulfonamido moiety, using precursors related to the discussed compound, showed promising antibacterial activities. This underscores its importance in synthesizing novel antibacterial agents, which could be vital in combating resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Antitumor Activity

Another avenue of research has involved the synthesis of thieno[3,2-d]pyrimidine derivatives for evaluating their antitumor activities. These compounds have shown potent anticancer activity against various human cancer cell lines, suggesting the parent compound's potential as a scaffold for developing new antitumor agents (Hafez & El-Gazzar, 2017).

Antimicrobial Agent Synthesis

Studies have also focused on synthesizing pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials related to the compound , and evaluating their antimicrobial activities. These efforts underline the compound's utility in generating new antimicrobial agents capable of addressing the growing concern of microbial resistance (Hossan et al., 2012).

Safety and Hazards

As with any chemical compound, handling “2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide” requires appropriate safety precautions. The exact safety and hazard information would be found in the compound’s Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-26(18-8-6-5-7-9-18)21(28)15-31-24-25-20-12-13-30-22(20)23(29)27(24)19-11-10-16(2)17(3)14-19/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZROSNARCBFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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